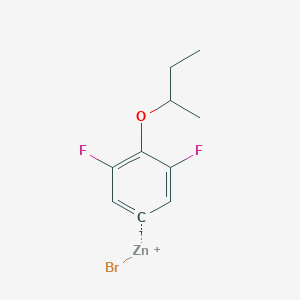
(4-sec-Butyloxy-3,5-difluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-sec-butyloxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and difluorophenyl groups imparts unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-sec-butyloxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable activator. One common method is the use of Rieke zinc, which is highly reactive due to its small particle size and high surface area. The reaction is usually carried out in an anhydrous solvent such as THF under an inert atmosphere to prevent oxidation and hydrolysis of the organozinc compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of sensitive organozinc reagents.
Chemical Reactions Analysis
Types of Reactions: (4-sec-butyloxy-3,5-difluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles, including aryl halides and vinyl halides, in the presence of a palladium catalyst. These reactions result in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions: The typical reagents used in reactions involving this compound include palladium catalysts, such as palladium acetate or palladium chloride, and ligands like triphenylphosphine or N-heterocyclic carbenes. The reactions are generally carried out in anhydrous THF under an inert atmosphere to prevent the degradation of the organozinc reagent.
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds or substituted alkenes, depending on the nature of the electrophile used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Chemistry: In chemistry, (4-sec-butyloxy-3,5-difluorophenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through cross-coupling reactions makes it a crucial reagent in the development of new synthetic methodologies and the total synthesis of natural products.
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates
Industry: Industrially, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its reactivity and selectivity enable the precise modification of molecular structures, which is essential in the development of high-performance materials.
Mechanism of Action
The mechanism of action of (4-sec-butyloxy-3,5-difluorophenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst. The presence of the sec-butyloxy and difluorophenyl groups can influence the reactivity and selectivity of the transmetalation step, making this compound particularly effective in certain synthetic applications.
Comparison with Similar Compounds
Similar Compounds:
- (4-methoxy-3,5-difluorophenyl)zinc bromide
- (4-ethoxy-3,5-difluorophenyl)zinc bromide
- (4-tert-butyloxy-3,5-difluorophenyl)zinc bromide
Uniqueness: Compared to similar compounds, (4-sec-butyloxy-3,5-difluorophenyl)zinc bromide offers unique reactivity due to the steric and electronic effects of the sec-butyloxy group. This can result in higher selectivity and yield in certain cross-coupling reactions, making it a preferred reagent in specific synthetic applications.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);2-butan-2-yloxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-3-7(2)13-10-8(11)5-4-6-9(10)12;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VMLQAJLXXYBFBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




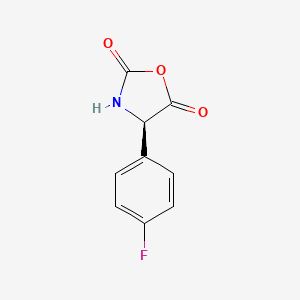

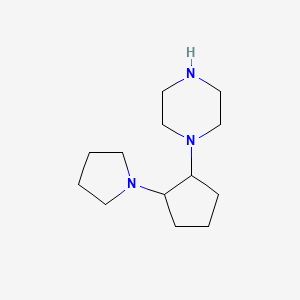
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

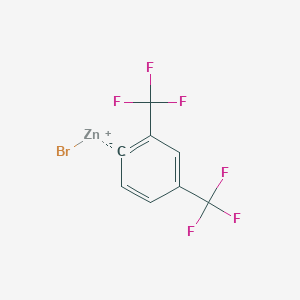

![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
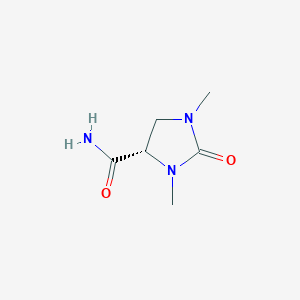
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)

![3-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14881140.png)
